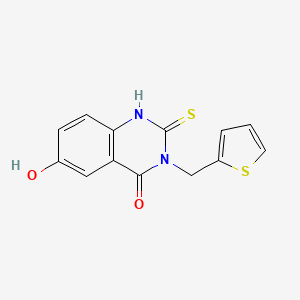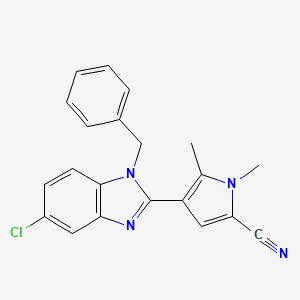
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in cancer cell proliferation and survival. Additionally, it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one in lab experiments is its potent anticancer activity. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer therapies. Additionally, studies could be conducted to investigate its potential for treating other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one has been reported in various scientific literature. One of the most common methods involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with thiourea and sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-8-3-4-11-10(6-8)12(17)15(13(18)14-11)7-9-2-1-5-19-9/h1-6,16H,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHXDOHZNGMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)

![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)
![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)